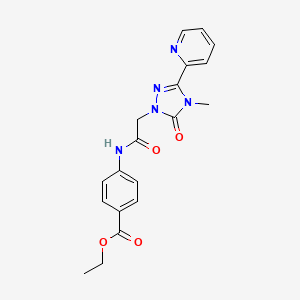

ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Beschreibung

BenchChem offers high-quality ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-3-28-18(26)13-7-9-14(10-8-13)21-16(25)12-24-19(27)23(2)17(22-24)15-6-4-5-11-20-15/h4-11H,3,12H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGFSXXBJQLPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with the heme moiety of cyp-450.

Mode of Action

In compounds similar to ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450

Biochemical Pathways

Given its potential interaction with cyp-450, it may influence the metabolism of other compounds processed by this enzyme.

Pharmacokinetics

Similar compounds with a 1,2,4-triazole ring have been noted for their ability to form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties.

Biologische Aktivität

Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound that incorporates a triazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

- Triazole Ring : Known for its broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties.

- Pyridine Moiety : Often associated with enhanced pharmacological effects due to its ability to interact with various biological targets.

- Acetamido and Benzoate Groups : These functional groups may enhance solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The triazole derivatives have also been investigated for their anticancer properties. Studies suggest that they may inhibit specific enzymes involved in cancer cell proliferation. For example, compounds similar to ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate have demonstrated cytotoxic effects against various cancer cell lines .

The exact mechanism of action for ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes in pathogens and cancer cells.

- Receptor Interaction : It could bind to specific receptors altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

- Antibacterial Study : A recent study evaluated a series of triazole compounds against multi-drug resistant bacteria and found that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .

- Anticancer Research : Another research highlighted the efficacy of triazole-containing compounds in inhibiting tumor growth in vitro and in vivo models. The study reported that these compounds could induce apoptosis in cancer cells through caspase activation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit antimicrobial properties. Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall synthesis disruption and enzyme inhibition.

Antifungal Properties

Similar triazole compounds are known for their antifungal activities. Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate may exhibit potential as an antifungal agent by targeting fungal cell membranes or metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation by interfering with various signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate may warrant further investigation in cancer models.

Enzyme Inhibition

The presence of a triazole ring often correlates with enzyme inhibition capabilities. Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-y)-4,5-dihydro -1H -1,2,4-triazol -1 -yl)acetamido)benzoate may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.

Molecular Docking Studies

Computational studies using molecular docking techniques have been employed to predict the binding affinity of ethyl 4-(2-(4-methyl -5 -oxo -3 -(pyridin -2 -y)-4,5-dihydro -1H -1,2,4-triazol -1 -yl)acetamido)benzoate to various biological targets. These studies help identify potential therapeutic applications by elucidating the interaction between the compound and target proteins.

Case Studies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

-

Key Observations :

Nucleophilic Substitution

The acetamido linker participates in nucleophilic substitutions:

-

Mechanistic Insight :

-

The pyridine ring acts as an electron-withdrawing group, polarizing the acetamido carbonyl and enhancing electrophilicity.

-

Reduction Reactions

Selective reduction of functional groups has been reported:

Triazole Ring Modifications

The 1,2,4-triazole core undergoes cyclization and coordination reactions:

Cyclization

-

Reaction : Treatment with POCl₃ at 110°C forms fused oxadiazole rings via intramolecular dehydration .

-

Product : Bicyclic derivatives with improved metabolic stability .

Metal Coordination

-

Complexation : Reacts with Cu(II) or Zn(II) salts in ethanol to form octahedral complexes.

-

Applications : Potential as catalysts or metallodrug precursors.

Functionalization of the Pyridine Moiety

The pyridin-2-yl group participates in electrophilic substitution:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridin-2-yl derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | Pyridine-2-sulfonic acid analog |

Stability Under Various Conditions

| Condition | Outcome | Degradation Products |

|---|---|---|

| pH 2–3 (aqueous) | Ester hydrolysis dominates (>90% in 24 hrs) | Benzoic acid derivative |

| UV light (254 nm) | Photooxidation of triazole ring | N-Oxide and ring-opened byproducts |

Key Reaction Optimization Data

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 7.3–8.1 ppm), ester carbonyls (δ 165–170 ppm), and triazolone NH (δ 10–12 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 412.15) .

- X-ray crystallography : Resolves bond angles (e.g., C–N–C at 123.87°) and crystal packing (monoclinic P21/n space group) .

- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) .

Advanced: How can computational methods like QSAR or molecular docking predict its biological activity?

Q. Methodological Answer :

- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with enzyme inhibition (e.g., IC50 values for kinase targets) .

- Molecular docking (AutoDock Vina) : Simulates binding to active sites (e.g., EGFR kinase: binding energy ≤ -8.5 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Q. Methodological Answer :

- Dose-response assays : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .

- Mechanistic studies : Use Western blotting to verify target inhibition (e.g., p-STAT3 suppression) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methyl with halogen) to isolate activity contributors .

Advanced: How are reaction mechanisms elucidated for transformations involving its triazolone ring?

Q. Methodological Answer :

- Isotopic labeling (18O/2H) : Tracks oxygen incorporation during oxidation of the triazolone ring .

- DFT calculations (Gaussian 09) : Model transition states for ring-opening reactions (e.g., activation energy ≤ 25 kcal/mol) .

- In situ IR monitoring : Detects intermediate formation (e.g., acyl azides at 2100 cm⁻¹) .

Basic: What are best practices for developing HPLC methods to quantify this compound in mixtures?

Q. Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% TFA (70:30 v/v) .

- Flow rate : 1.0 mL/min, UV detection at 254 nm .

- Validation : Linearity (R² > 0.99), LOD ≤ 0.1 µg/mL, recovery ≥98% .

Advanced: How do crystallographic data inform its reactivity and supramolecular interactions?

Q. Methodological Answer :

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding: 35%, π-π stacking: 20%) .

- Thermal gravimetry (TGA) : Correlates crystal packing with decomposition temperature (>200°C) .

- Mercurocurvature maps : Visualize electrostatic potential for nucleophilic attack sites .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Q. Methodological Answer :

- MTT assay : Cytotoxicity in cancer cells (48–72 hr incubation) .

- Agar diffusion : Antimicrobial activity against S. aureus (zone inhibition ≥15 mm) .

- Enzyme inhibition (e.g., COX-2) : Spectrophotometric monitoring of prostaglandin E2 reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.